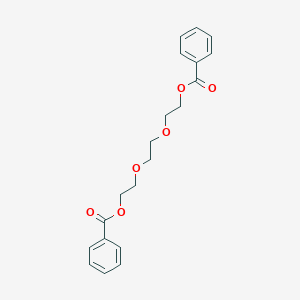
Triethylene glycol dibenzoate
Übersicht
Beschreibung
Triethylene glycol dibenzoate (TEGDB) is a chemical compound with the linear formula C20H22O6 . It is used in various applications including as a plasticizer for PVC .
Synthesis Analysis
TEGDB is synthesized by the reaction of diols like triethylene glycol with benzoic acid . The process involves esterification, a common reaction in organic chemistry.
Molecular Structure Analysis
The molecular structure of TEGDB consists of a central triethylene glycol unit with benzoate groups attached at both ends . The molecule contains a total of 49 bonds, including 27 non-H bonds, 14 multiple bonds, 13 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic esters, and 2 aliphatic ethers .
Chemical Reactions Analysis
TEGDB is a high solvating plasticizer, offering complementary performances to general-purpose plasticizers . It is used in various applications including PVC plastisol, flooring, film, adhesives, sealants, inks, waxes, and more .
Physical And Chemical Properties Analysis
TEGDB is a colorless, odorless, and stable liquid with high viscosity and a high boiling point . It is known for its hygroscopic quality and its ability to dehumidify fluids .
Wissenschaftliche Forschungsanwendungen
Polymer Phase Behaviour : Triethylene glycol dibenzoate (PTEB) demonstrates phase behavior changes when subjected to different thermal histories. Annealing at specific temperatures can convert the mesophase of PTEB into a three-dimensional crystal, impacting its viscoelastic relaxations and phase structure (Benavente et al., 1994).
Polyurethane Synthesis : Triethylene glycol dibenzoate derivatives have been used in the synthesis of polyurethanes, showing potential in creating new polymers with specific physico-mechanical, thermal, and dielectric properties (Zochniak, 1977; Zochniak, 1978).
Electroluminescent Materials : Novel triethylene-glycol dicoumarin-3-carboxylates exhibit strong blue emission under ultraviolet light, suggesting their use in developing organic electroluminescent materials (Zhang et al., 2007).
Photocuring Applications : Triethylene glycol dibenzoate is involved in the photocuring of mono- and di-functional (meth)acrylates, which is significant for dental formulations and clinical applications (Nie et al., 1999).
Plasticizer for PVC Films : This compound is used as a plasticizer in PVC films, influencing their mechanical properties and efficiency (Wardzińska & Penczek, 2005).
Ionic Conductivity in Polymers : It enhances the ionic conductivity in hyperbranched polymer-lithium metal salt systems, potentially beneficial for polymer electrolytes (Itoh et al., 1999).
Environmental Applications : Triethylene glycol dibenzoate has been investigated for its role in the selective flotation separation of plastics, particularly in recycling processes (Kangal, 2010).
Drug Attachment to Polymers : It is explored in the attachment of drugs to polyethylene glycols for medical applications (Zalipsky et al., 1983).
Dielectric Properties : The dielectric properties of copolyesters containing triethylene glycol dibenzoate have been investigated for potential use in electronics (García-Bernabé et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-19(17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-20(22)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSGHEXYEABOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCOCCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029611 | |
| Record name | Ethylenebis(oxyethylene) dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triethylene glycol dibenzoate | |
CAS RN |
120-56-9 | |
| Record name | Ethanol, 2,2′-[1,2-ethanediylbis(oxy)]bis-, 1,1′-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoflex T 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylene glycol dibenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenebis(oxyethylene) dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis(oxyethylene) dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOL DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TI5SZ2UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)
